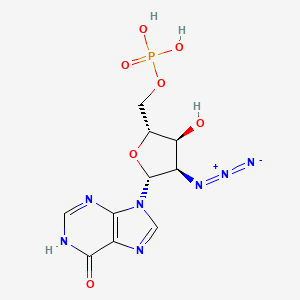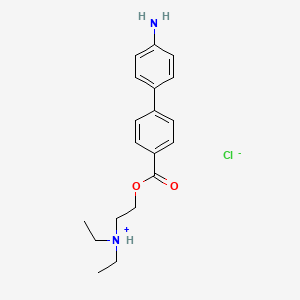
beta-Diethylaminoethyl-4-amino-4'-biphenylcarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride: is a chemical compound known for its local anesthetic properties . It is a derivative of biphenylcarboxylate and is used in various scientific and medical applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-amino-4’-biphenylcarboxylic acid with diethylaminoethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells. It helps in understanding the mechanisms of nerve signal transmission and the role of ion channels in this process .
Medicine: Medically, beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is used as a local anesthetic. It is applied in minor surgical procedures and dental treatments to numb specific areas and prevent pain .
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. Its anesthetic properties make it valuable in the production of topical creams and ointments .
Wirkmechanismus
The mechanism of action of beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . This action is similar to other local anesthetics, which also target sodium ion channels to exert their effects.
Vergleich Mit ähnlichen Verbindungen
- Di-(beta-diethylaminoethyl)-2-2’-diamino-5-5’-biphenylcarboxylate
- Di-(beta-diethylaminoethyl)-5-5’-diaminodiphenate
Comparison: Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is unique due to its specific structure, which provides a balance between potency and duration of action. Compared to similar compounds, it offers a more favorable profile in terms of onset and duration of anesthetic effects . Additionally, its synthesis and production methods are well-established, making it a reliable choice for various applications.
Eigenschaften
CAS-Nummer |
63992-36-9 |
|---|---|
Molekularformel |
C19H25ClN2O2 |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
2-[4-(4-aminophenyl)benzoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)13-14-23-19(22)17-7-5-15(6-8-17)16-9-11-18(20)12-10-16;/h5-12H,3-4,13-14,20H2,1-2H3;1H |
InChI-Schlüssel |
LIZQOUHAMOXGOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


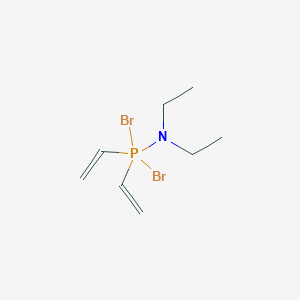
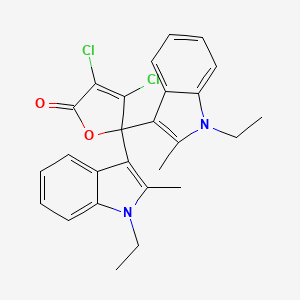
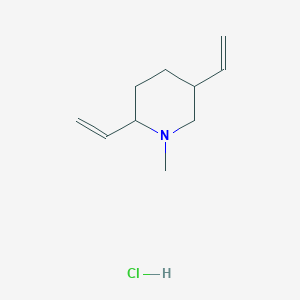

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
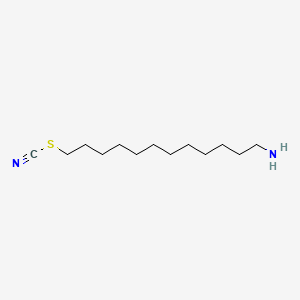
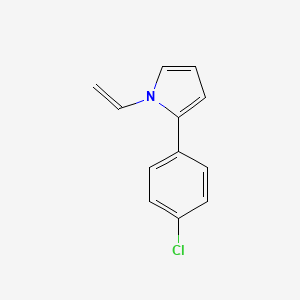
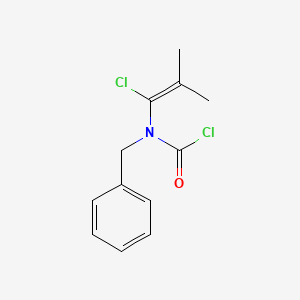
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
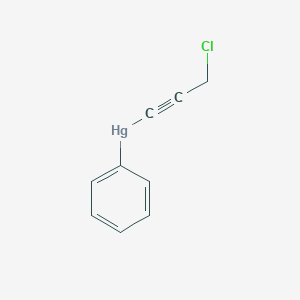
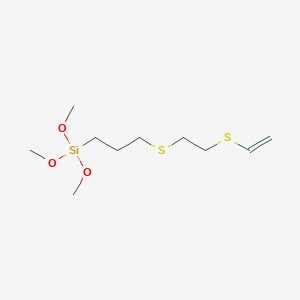
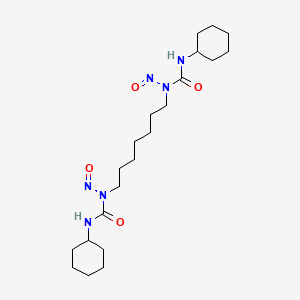
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
